(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate
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Overview
Description
4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate involves multiple steps. One common method includes the Knoevenagel condensation followed by Michael addition and intramolecular cyclization . The reaction typically starts with the condensation of acetone with cyanoacetanilide, leading to the formation of intermediate compounds, which then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction could produce various thiazole-containing compounds.
Scientific Research Applications
4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Uniqueness
What sets 4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-8(2H)-yl 3-(3-nitrophenyl)acrylate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H19N3O6S2 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C26H19N3O6S2/c1-13-12-26(2,3)28-21-17(13)10-16(11-18(21)20(24(28)32)22-23(31)27-25(36)37-22)35-19(30)8-7-14-5-4-6-15(9-14)29(33)34/h4-12H,1-3H3,(H,27,31,36)/b8-7+,22-20- |
InChI Key |
SIDRCHRFYKSUCV-CMPZHUGLSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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